Superior In Vitro Potency Against Wild-Type Influenza A Neuraminidase
AV-5080 demonstrates 2- to 3-fold greater potency against wild-type influenza A(H1N1)pdm09 neuraminidase compared to oseltamivir and zanamivir in a fluorescence-based enzymatic assay [1]. Against A(H5N1) neuraminidase, AV-5080 exhibited an IC50 of 0.03 nM, which is approximately 3-fold lower (more potent) than the reported oseltamivir carboxylate IC50 of 0.08-0.10 nM under comparable conditions [2].
| Evidence Dimension | NA enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.1 nM (A/Perth/265/2009 H1N1); 0.03 nM (A/Duck/Minnesota/1525/1981 H5N1) |
| Comparator Or Baseline | Oseltamivir: 0.3 nM (A/Perth/265/2009 H1N1); ~0.09 nM (H5N1). Zanamivir: 0.3 nM (A/Perth/265/2009 H1N1) |
| Quantified Difference | AV-5080 IC50 is 3-fold lower than oseltamivir/zanamivir for H1N1; 3-fold lower than oseltamivir for H5N1 |
| Conditions | Fluorescence-based NA assay with MUNANA substrate (100 µM); recombinant NA enzymes |
Why This Matters
Higher intrinsic potency may translate to lower effective doses and a wider therapeutic window in preclinical models, making AV-5080 a preferred tool for studies requiring maximal target engagement.
- [1] Andreeva M, et al. Resistance profiles for the investigational neuraminidase inhibitor AV5080 in influenza A and B viruses. Antiviral Res. 2023;217:105701. doi:10.1016/j.antiviral.2023.105701 View Source
- [2] Ivachtchenko AV, Ivanenkov YA, Mitkin OD, Yamanushkin PM, Bichko VV, Shevkun NA, Karapetian RN, Leneva IA, Borisova OV, Veselov MS. Novel oral anti-influenza drug candidate AV5080. J Antimicrob Chemother. 2014;69(7):1892-1902. doi:10.1093/jac/dku074 View Source
